molecular formula C3H8OS B031312 2-(Methylthio)ethanol CAS No. 5271-38-5

2-(Methylthio)ethanol

Cat. No. B031312
CAS RN: 5271-38-5
M. Wt: 92.16 g/mol
InChI Key: WBBPRCNXBQTYLF-UHFFFAOYSA-N
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Patent
US07176196B2

Procedure details

Addition of 2-methylthioethanol (10.0 g, 0.108 mol) to sodium hydride (9.54 g of a 60% dispersion in mineral oil, 0.238 mol, washed twice with hexane) followed by reaction with 2-bromopropionic acid (16.6 g, 0.108 mol) gave 13.81 g (78% yield) of the title compound as a clear oil; bp 80–90° C./0.2 torr (bulb to bulb distillation, air bath temperature). 1HNMR 400 MHz (CDCl3) δ ppm: 1.49 (3H, d, J=7.0 Hz, CH3), 2.18 (3H, s, SCH3), 2.76 (2H, t, J=6.6 Hz, CH2), 3.74 (2H, t, J=6.6 Hz, CH2), 4.07 (1H, d, J=7.0 Hz, OCH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][OH:5].[H-].[Na+].Br[CH:9]([CH3:13])[C:10]([OH:12])=[O:11]>>[CH3:1][S:2][CH2:3][CH2:4][O:5][CH:9]([CH3:13])[C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
BrC(C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with hexane)

Outcomes

Product
Name
Type
product
Smiles
CSCCOC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.81 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.